molecular formula C19H21ClN2O4S B2911995 1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 921908-94-3

1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2911995
CAS No.: 921908-94-3
M. Wt: 408.9
InChI Key: UYXHKMPKDRJDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with three methyl groups (3,3,5-trimethyl) and a 4-oxo moiety. The methanesulfonamide group is attached to the 7-position of the oxazepine ring and includes a 4-chlorophenyl substituent. Sulfonamide groups are historically significant in medicinal chemistry, often contributing to enzyme inhibition or receptor binding via hydrogen bonding and electrostatic interactions. The para-chlorophenyl group may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-19(2)12-26-17-9-8-15(10-16(17)22(3)18(19)23)21-27(24,25)11-13-4-6-14(20)7-5-13/h4-10,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXHKMPKDRJDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide (CAS Number: 921908-43-2) is a synthetic organic molecule characterized by its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S with a molecular weight of 360.4 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepine core linked to a methanesulfonamide moiety and a 4-chlorophenyl substituent. This unique combination is believed to enhance its biological activity.

PropertyValue
Molecular FormulaC18H20N2O4S
Molecular Weight360.4 g/mol
CAS Number921908-43-2
StructureChemical Structure

Research indicates that this compound exhibits kinase inhibitory properties , which are significant in the context of cancer and neurodegenerative diseases where kinase signaling pathways are often disrupted. The interaction studies suggest that it binds to specific protein targets within cells, potentially altering their activity and leading to therapeutic effects.

Interaction Studies

Binding affinity and kinetics can be assessed using techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

These methods help elucidate the mechanism of action and optimize the pharmacological profile of the compound.

Biological Activity

The biological activity of this compound has been evaluated through various assays, focusing on its effects on cell viability, proliferation, and apoptosis in different cancer cell lines. Preliminary findings suggest that it may induce cytotoxicity in certain cancer types.

Case Studies

  • Cancer Cell Lines : In vitro studies have shown that the compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines. For instance, at concentrations around 50 µM, significant inhibition of cell proliferation was observed.
  • Neurodegenerative Models : In models simulating neurodegeneration, the compound demonstrated protective effects on neuronal cells against oxidative stress-induced damage.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameBiological Activity
1-(2-Chlorobenzyl)-3-(2-methyl-2H-chromen-4-one)Antioxidant properties
1-(Phenyl)-3-(2H-chromen-4-one)Anticancer activity
1-(Benzyl)-3-(benzothiazole)Antimicrobial properties
This compound Potential kinase inhibitor

Comparison with Similar Compounds

Benzooxazepine Core Modifications

  • Target Compound : The 3,3,5-trimethyl substitution on the oxazepine ring increases steric bulk compared to the 3,3-dimethyl analogs. This may enhance binding specificity to hydrophobic pockets in target proteins .

Sulfonamide Group Variations

  • Chlorophenyl Position : The target’s para-chlorophenyl group (vs. ortho in ’s compound) may improve binding affinity due to reduced steric hindrance and optimized halogen bonding .
  • Biphenyl vs. Chlorophenyl : The biphenyl group in ’s compound could enhance π-π stacking interactions but may reduce solubility due to increased hydrophobicity .

Molecular Properties

  • Molecular Weight : The target compound (~422.5 g/mol) is lighter than ’s analog (434.9 g/mol), primarily due to the absence of the allyl group. Lower molecular weight may improve bioavailability .

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural trends suggest:

  • The target’s para-chlorophenyl group may favor interactions with bacterial dihydrofolate reductase (a common sulfonamide target) over ortho-substituted analogs .
  • The 3,3,5-trimethyl substitution could reduce metabolic oxidation compared to allyl-containing derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.